molecular formula C18H19F2N3O B1248656 trans-Sedaxane CAS No. 599197-38-3

trans-Sedaxane

Cat. No.: B1248656
CAS No.: 599197-38-3
M. Wt: 331.4 g/mol
InChI Key: XQJQCBDIXRIYRP-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Sedaxane is a stereoisomer of the broad-spectrum fungicide sedaxane, which belongs to the chemical class of succinate dehydrogenase inhibitors (SDHIs) . In research settings, this compound is a vital tool for studying fungal respiration and energy production. Its primary mechanism of action involves binding to the quinone reduction site of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain . This binding inhibits the enzyme, disrupting the tricarboxylic acid (TCA) cycle and cellular energy (ATP) production in susceptible fungi, leading to cell death . Beyond its fungicidal properties, research on maize seedlings has revealed that sedaxane can exhibit significant biostimulant effects, functioning with auxin-like and gibberellin-like activity . These physiological changes include enhanced root system development, with studies showing increased root length, surface area, and branching, which may contribute to improved early plant establishment . Furthermore, sedaxane has been shown to intensify nitrogen metabolism by enhancing glutamine synthetase (GS) activity, leading to greater protein accumulation, and to boost phenylpropanoid metabolism, increasing antioxidant activity in shoots . Researchers utilize this compound to investigate its effects on soil-borne and seed-borne pathogens such as Rhizoctonia species, Ustilago species (smuts), and common bunt, as well as to explore the secondary biostimulant properties that can enhance crop tolerance to abiotic stresses . This product is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use, nor for application in commercial agriculture .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

599197-38-3

Molecular Formula

C18H19F2N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-[(1R,2S)-2-cyclopropylcyclopropyl]phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C18H19F2N3O/c1-23-9-14(16(22-23)17(19)20)18(24)21-15-5-3-2-4-11(15)13-8-12(13)10-6-7-10/h2-5,9-10,12-13,17H,6-8H2,1H3,(H,21,24)/t12-,13-/m0/s1

InChI Key

XQJQCBDIXRIYRP-STQMWFEESA-N

SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3CC3C4CC4

Isomeric SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2[C@@H]3C[C@H]3C4CC4

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3CC3C4CC4

Pictograms

Environmental Hazard

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Trans Sedaxane

Retrosynthetic Analysis and Key Precursors for Sedaxane (B1681717) Synthesis

The synthesis of a complex molecule like Sedaxane begins with a logical deconstruction of its structure into simpler, more readily available precursors, a process known as retrosynthetic analysis. For Sedaxane, the core structure is an amide, which can be retrosynthetically cleaved into two primary building blocks: a pyrazole (B372694) carboxylic acid moiety and a unique o-biscyclopropyl-aniline derivative. wikipedia.orgacs.org

The aniline (B41778) portion, specifically the novel amino bicyclopropanol intermediate, is a significant synthetic challenge. acs.org A retrosynthetic pathway for this intermediate suggests it can be prepared from an arylcyclopropyl ester via Kulinkovich cyclopropanation. acs.org This ester, in turn, can be traced back to simpler starting materials like 2-bromostyrene (B128962) or 2-chlorobenzaldehyde. acs.orgchimia.ch One cost-effective approach starts with the readily available 2-chlorobenzaldehyde. chimia.ch

The second key precursor is the pyrazole carboxylic acid, specifically 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. acs.orgchimia.ch This component is crucial not only for Sedaxane but also for other major succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides developed by Syngenta, making its efficient synthesis a high priority. chimia.chnih.gov Its synthesis involves preparing the corresponding acid chloride from the carboxylic acid using an agent like thionyl chloride before the final amide coupling step. acs.org

Total Synthesis Approaches to Sedaxane and its Isomers

A notable route to the aniline precursor begins with 2-chlorobenzaldehyde. wikipedia.orgchimia.ch This involves a base-catalyzed aldol (B89426) condensation with cyclopropyl (B3062369) methyl ketone to form an α,β-unsaturated carbonyl compound. wikipedia.org Reaction with hydrazine (B178648) generates a dihydropyrazole derivative. wikipedia.org Subsequent treatment with potassium hydroxide (B78521) facilitates the formation of the second cyclopropyl ring. wikipedia.org The final aniline is then formed through a palladium-catalyzed Buchwald-Hartwig amination reaction. wikipedia.orgresearchgate.net Due to a lack of complete stereoselectivity during the formation of the second cyclopropyl ring, this process yields a mixture of diastereomers, consisting of cis and trans isomers. wikipedia.org The commercial product is composed of over 80% of the more active trans-isomers. wikipedia.orgresearchgate.netfrontiersin.orgnih.gov

Strategies for Diastereoselective Synthesis of trans-Sedaxane

Achieving a high proportion of the desired trans-isomer is a critical aspect of Sedaxane synthesis. The geometry of the bicyclopropyl (B13801878) moiety significantly influences the compound's fungicidal efficacy. The key to controlling this stereochemistry lies in the construction of the inner cyclopropyl ring. acs.orgfigshare.comnih.gov

A highly effective method for establishing the trans geometry is the Nishiyama cyclopropanation. acs.orgfigshare.comnih.govfigshare.com This diastereoselective reaction is employed in the synthesis of Sedaxane metabolites and related intermediates, ensuring the correct spatial arrangement of the inner cyclopropyl ring early in the synthetic sequence. acs.orgacs.orgresearchgate.netscispace.com While this strategy provides excellent control for the first ring, the formation of the second ring can be less selective, leading to the presence of a smaller fraction of the cis-isomer in the final product. wikipedia.org

Reaction NamePrecursor(s)ProductPurpose in Synthesis
Aldol Condensation2-chlorobenzaldehyde, cyclopropyl methyl ketoneα,β-unsaturated carbonyl compoundForms the carbon backbone for the bicyclopropyl aniline. wikipedia.org
Hydrazine Cyclizationα,β-unsaturated carbonyl, hydrazineDihydropyrazole derivativeCreates a heterocyclic intermediate for ring formation. wikipedia.org
Buchwald–Hartwig AminationDihydropyrazole derivative, benzophenone (B1666685) imineo-biscyclopropyl-anilineInstalls the crucial aniline functional group. wikipedia.org
Nishiyama CyclopropanationStyrene derivativetrans-Arylcyclopropyl esterDiastereoselective formation of the inner cyclopropyl ring. acs.orgnih.gov
Kulinkovich CyclopropanationArylcyclopropyl esterBicyclopropanol intermediateConstruction of the outer cyclopropyl ring. acs.orgnih.gov
Amide CouplingPyrazole acid chloride, o-biscyclopropyl-anilineSedaxaneFinal assembly of the molecule. chimia.ch

Cost-Efficient Synthetic Routes for Pyrazole Carboxylic Acid Intermediates

The pyrazole carboxylic acid fragment is a cornerstone of several modern SDHI fungicides, including Sedaxane, Isopyrazam, and Solatenol™. chimia.chnih.govresearchgate.net Consequently, developing cost-efficient and environmentally friendly manufacturing processes for this intermediate is of high industrial importance. nih.govgoogle.com Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP) is a key building block for this fungicide family. google.com Research has focused on creating green, cost-competitive routes to replace older, less environmentally friendly methods of its production. google.com Industrial production may involve optimizing reaction conditions, such as the specific catalysts and solvents used, to maximize yield and purity, thereby streamlining the process.

Exploration of Sedaxane Analogs and Derivatives in Agrochemical Discovery

The chemical scaffold of Sedaxane serves as a template for the discovery of new fungicidal compounds. By systematically modifying parts of the molecule, researchers can explore new chemical spaces and identify novel derivatives with potentially improved or different activity spectra. nih.gov Pyrazole amides, in general, are a major focus of fungicide research due to their efficacy and unique mode of action. nih.gov

One approach involves replacing the aniline portion of Sedaxane with other complex cyclic structures. For instance, novel derivatives have been created by incorporating a quinazolinone scaffold, a structure known for its broad biological activities, connected to the pyrazole carbamide core. nih.gov Another innovative strategy involves derivatizing the Sedaxane scaffold with organometallic moieties. rsc.org Researchers have synthesized "Sedaxicenes," which are ferrocenyl and ruthenocenyl analogues of Sedaxane, to investigate the potential of metal-based compounds as antifungal agents. rsc.org

Structure-Activity Relationship (SAR) Studies for Modified Chemical Scaffolds

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. georgiasouthern.edu For Sedaxane and its analogs, SAR studies help to optimize the chemical structure for maximum fungicidal potency. researchgate.netdntb.gov.ua

In the development of quinazolinone-containing pyrazole carbamide derivatives, SAR analysis revealed that the position of substituents on the quinazolinone ring significantly impacted antifungal activity against Rhizoctonia solani. nih.gov Specifically, substitution at the 6-position of the quinazolinone ring resulted in the highest activity. nih.gov

In the case of the organometallic Sedaxicene derivatives, SAR was explored by comparing the ferrocene (B1249389) analog with its isostructural ruthenocene counterpart. rsc.org Ferrocene is redox-active, while ruthenocene has a different electrochemical profile. rsc.org The ferrocene derivative was found to induce an increase in reactive oxygen species (ROS) in yeast cells, whereas the ruthenocene analog and the parent Sedaxane did not, suggesting a redox-mediated mechanism of action for the ferrocene-based compound. rsc.org This type of study is crucial for designing new derivatives with specific modes of action. mdpi.com

Bioinspired Synthesis of Sedaxane Metabolites

Understanding how a compound is broken down by organisms (metabolism) is crucial in agrochemical development. Researchers have identified a key metabolite of Sedaxane and have developed a bioinspired synthesis to produce it in the laboratory. acs.org It is proposed that Sedaxane first undergoes aerobic oxidation in biological systems to form a tertiary cyclopropanol (B106826) intermediate. acs.org

To mimic this potential biosynthetic pathway, a laboratory synthesis was developed using catalytic vanadyl acetylacetonate (B107027) (VO(acac)₂) and molecular oxygen (O₂). acs.orgacs.orgfigshare.comnih.gov This method successfully converted a synthetic precursor into the observed metabolite. acs.orgacs.org The synthesis of the necessary precursor was achieved in four steps starting from 2-bromostyrene, utilizing the diastereoselective Nishiyama cyclopropanation to form the trans-configured inner cyclopropyl ring and the Kulinkovich cyclopropanation to install the outer hydroxycyclopropyl ring. acs.orgacs.orgnih.gov The successful conversion was also demonstrated in in-vitro experiments using microbial cultures. acs.orgacs.orgnih.gov

Mechanistic Investigations of Trans Sedaxane Action in Fungal Pathogens

Detailed Molecular Interactions with Fungal Succinate (B1194679) Dehydrogenase (SDH) Complex II

Trans-sedaxane, a member of the pyrazole-carboxamide chemical class, functions as a potent and specific inhibitor of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi. fao.orgapvma.gov.ausyngenta-us.com This enzyme is a critical component of cellular respiration, linking the tricarboxylic acid (TCA) cycle with the electron transport chain. fao.orgmdpi.comcabidigitallibrary.org

The SDH enzyme complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. cabidigitallibrary.orgapsnet.org this compound's mode of action involves binding to the ubiquinone-binding site (Qp site) of the SDH complex. mdpi.comnzpps.orgwikipedia.org This binding site is located within a pocket formed by the SDHB, SDHC, and SDHD subunits. By occupying this site, this compound physically obstructs the natural substrate, ubiquinone, from binding. wikipedia.orgrutgers.edu The inhibition of ubiquinone reduction effectively blocks the transfer of electrons from succinate, which is oxidized to fumarate (B1241708) by the SDHA subunit. cabidigitallibrary.org

Molecular modeling studies have revealed common structural features among modern carboxamide fungicides, including this compound. These features are essential for their fungicidal activity and suggest a consistent binding mode within the SDH complex. cabidigitallibrary.org The pyrazole-carboxamide structure of this compound, particularly the amide group and the heterocyclic ring, is crucial for its high affinity to the target site. apvma.gov.aucabidigitallibrary.org The nitrogen-containing heterocycle is thought to enhance binding affinity through π-π stacking interactions and the formation of additional hydrogen bonds with the amino acid residues of the binding pocket. cabidigitallibrary.org

The commercial formulation of sedaxane (B1681717) is a mixture of trans and cis isomers, with the trans-isomer being the more active form. apvma.gov.auwikipedia.org The specific stereochemistry of the trans-isomer allows for a more favorable interaction and tighter fit within the Qp site of the fungal SDH, leading to its high potency as a fungicide. apvma.gov.au

Impact on Fungal Mitochondrial Respiration and Cellular Energy Production

By inhibiting the succinate dehydrogenase (SDH) complex, this compound directly disrupts the process of mitochondrial respiration in fungal pathogens. fao.orgresearchgate.netnih.gov The SDH complex plays a dual role, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain. fao.orgmdpi.commda.state.mn.us The inhibition of this enzyme breaks the crucial link between these two fundamental metabolic pathways.

The blockage of electron flow from succinate to ubiquinone by this compound effectively halts the mitochondrial electron transport chain at Complex II. nzpps.orgwikipedia.orgrutgers.edu This disruption prevents the subsequent transfer of electrons to Complex III and Complex IV, ultimately inhibiting the reduction of oxygen to water. The immediate consequence is a drastic reduction in the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis through oxidative phosphorylation. fao.orgwho.int

The cessation of the electron transport chain leads to a severe depletion of cellular ATP, the primary energy currency of the cell. frontiersin.orgnih.gov This energy crisis affects numerous vital cellular processes that are dependent on ATP, including growth, development, and spore germination. frontiersin.orgnih.gov Ultimately, the inhibition of cellular respiration and the resulting lack of energy lead to the death of the fungal cell. syngenta-us.com

Specificity and Selectivity of Binding in Target Pathogen Species

This compound exhibits a broad spectrum of activity against a range of seed-borne and soil-borne fungal pathogens. researchgate.netnih.gov Its efficacy has been demonstrated against pathogens such as Rhizoctonia solani, Ustilago nuda (loose smut), Tilletia caries (bunt), and Monographella nivalis. researchgate.netnih.gov

The specificity and selectivity of this compound are attributed to the precise molecular interactions within the ubiquinone-binding (Qp) site of the fungal succinate dehydrogenase (SDH) enzyme. While the SDH enzyme is conserved across many organisms, subtle differences in the amino acid composition and structure of the Qp site between fungi and other organisms, such as mammals and plants, contribute to the selective toxicity of this compound.

Although this compound is highly effective against target fungal pathogens, it has been noted that it may also have some inhibitory effect on the SDH complex in plants. mdpi.comfrontiersin.orgnih.gov However, the binding affinity is generally lower in plants compared to susceptible fungi, providing a margin of selectivity. The differences in the binding pocket among various fungal species can also influence the level of sensitivity to this compound, leading to variations in its efficacy against different pathogens.

Biochemical and Molecular Responses in Fungal Cells to this compound Exposure

Exposure of fungal cells to this compound elicits a cascade of biochemical and molecular responses, primarily stemming from the inhibition of mitochondrial respiration and the subsequent energy deficit. The primary response is the disruption of the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to a rapid decrease in ATP production. fao.orgfrontiersin.org

In response to this energy crisis, fungal cells may attempt to compensate by upregulating alternative energy-generating pathways, although these are generally less efficient than aerobic respiration. However, the central role of the TCA cycle in metabolism means its disruption has far-reaching consequences beyond just energy production.

Studies on the physiological effects of SDHI fungicides, including sedaxane, in other organisms like plants have shown a range of responses. For instance, in maize seedlings, sedaxane treatment has been observed to influence nitrogen and phenylpropanoid metabolism. frontiersin.orgresearchgate.net It has been shown to enhance the activity of glutamine synthetase, leading to increased protein accumulation, and to improve the activity of phenylalanine ammonia-lyase, which can increase the production of phenolic compounds with antioxidant properties. frontiersin.orgresearchgate.net While these specific responses have been documented in plants, analogous stress response pathways are likely activated in fungal cells as they contend with the metabolic disruption caused by this compound. For example, some studies have shown that treatment with a sedaxane derivative can lead to an increase in reactive oxygen species (ROS) levels in fungal cells. rsc.orgnih.gov

Mechanisms of Fungal Resistance Development to SDHI Fungicides

The development of resistance to succinate dehydrogenase inhibitor (SDHI) fungicides, including this compound, is a significant concern in agriculture. nzpps.orgonline-rpd.org The primary mechanism of resistance is the alteration of the target enzyme, the SDH complex, through mutations in the genes that encode its subunits. apsnet.orgonline-rpd.org These mutations lead to a reduced binding affinity of the fungicide to the Qp site, thereby diminishing its inhibitory effect. online-rpd.org

Point mutations in the SdhB, SdhC, and SdhD genes are most commonly associated with SDHI resistance. apsnet.orgonline-rpd.orgapsnet.org The specific location and nature of the amino acid substitution determine the degree of resistance and can also influence the cross-resistance profile to different SDHI fungicides. apsnet.orgrutgers.edu For example, mutations in codons of SdhB, SdhC, and SdhD have been identified in resistant field isolates of various fungal pathogens, such as Botrytis cinerea. apsnet.orgapsnet.org

The Fungicide Resistance Action Committee (FRAC) classifies SDHI fungicides as having a medium to high risk for the development of resistance due to their specific, single-site mode of action. apvma.gov.aunzpps.org The repeated and exclusive use of SDHI fungicides can exert strong selection pressure on fungal populations, favoring the survival and proliferation of resistant individuals. nzpps.orgonline-rpd.org

It is important to note that the level of cross-resistance among different SDHI fungicides can vary. apsnet.orgrutgers.edu A mutation that confers high resistance to one SDHI may result in only moderate or low resistance to another, depending on the specific chemical structure of the fungicide and its interaction with the mutated binding site. apsnet.orgrutgers.edu This variability underscores the complexity of SDHI resistance and the importance of implementing robust resistance management strategies, such as rotating or mixing fungicides with different modes of action. wikipedia.org

Efficacy and Biological Activity Studies in Non Human Biological Systems

In Vitro Efficacy against Diverse Fungal Pathogens

Laboratory studies have established the in vitro efficacy of sedaxane (B1681717) against several economically important fungal pathogens. The primary mechanism of action is the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, which halts fungal energy production. nih.govresearchgate.net The effectiveness is often quantified by the EC50 value, which represents the concentration of the fungicide required to inhibit 50% of the mycelial growth of a pathogen.

Research has demonstrated that sedaxane is particularly potent against Rhizoctonia solani, a major soil-borne pathogen. researchgate.net In one study, the EC50 values for sedaxane against R. solani AG-2-2 isolates ranged from 0.029 to 0.215 mg/ml, with a mean of 0.089 mg/ml. apsnet.org Another study highlighted its high activity against R. solani, noting that it is a best-in-class compound for controlling this pathogen. chimia.ch The table below summarizes the in vitro activity of sedaxane against various fungal species.

Table 1: In Vitro Efficacy of Sedaxane Against Fungal Pathogens

Fungal Pathogen Efficacy Metric (EC50 in µg/mL) Reference
Rhizoctonia solani 0.089 (mean for AG-2-2 isolates) apsnet.org
Ustilago nuda High protection observed nih.govresearchgate.net
Tilletia caries High protection observed nih.govresearchgate.net
Monographella nivalis High protection observed nih.govresearchgate.net
Pyrenophora graminea High protection observed nih.govresearchgate.net

In Vivo Efficacy in Plant Protection Models

The protective capabilities of trans-sedaxane extend to live plant systems, where it has been shown to effectively control a variety of seed-borne and soil-borne diseases in numerous crops. nih.govresearchgate.net Its physicochemical properties are optimized for seed treatment, allowing for both localized protection of the seed and systemic protection of the developing roots. ebi.ac.uknih.govresearchgate.net

Control of Seed-Borne Fungi (e.g., Ustilago spp., Tilletia spp., Monographella nivalis)

As a seed treatment, sedaxane has demonstrated high levels of consistent protection against several seed-borne fungi. nih.govresearchgate.net In greenhouse conditions, it has been shown to completely control Ustilago nuda (loose smut) in cereals. researchgate.netscispace.com Its activity spectrum also covers Tilletia caries (common bunt) and Monographella nivalis (snow mould), which are significant pathogens in cereal production. ebi.ac.uknih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netfrontiersin.org This broad-spectrum control helps ensure healthy seedling establishment. researchgate.net

Control of Soil-Borne Fungi (e.g., Rhizoctonia spp.)

This compound is highly effective against soil-borne fungi, most notably Rhizoctonia species, which cause damping-off and root rot in a wide range of crops. wikipedia.orgnih.govresearchgate.netresearchgate.net Field experiments have shown that seed treatments containing sedaxane can significantly reduce the negative impacts of Rhizoctonia cerealis, leading to improved plant emergence and establishment. apsnet.org In some cases, the application of sedaxane has resulted in up to 98% activity against R. solani. researchgate.net Under field conditions, this efficacy against Rhizoctonia spp. has been linked to increased crop yields compared to untreated controls. nih.govresearchgate.netresearchgate.net

Systemic and Localized Protection in Agricultural Crops (e.g., cereals, cotton, potato, soybean, oilseed rape)

The properties of sedaxane allow it to provide both local and systemic protection to the seed and roots of target crops. ebi.ac.uknih.govresearchgate.net It is registered for use as a seed treatment on a variety of crops, including cereals (such as barley and wheat), cotton, potato, soybean, and oilseed rape (canola). wikipedia.orgregulations.govherts.ac.ukpublications.gc.ca Once applied to the seed, sedaxane moves from the seed into the surrounding soil and is taken up by the plant's roots, where it can then be distributed systemically to protect the developing seedling. nih.govfrontiersin.orgfrontiersin.org This systemic action is crucial for protecting against pathogens that infect the plant after germination. publications.gc.ca

Plant Physiological Modulation and Biostimulant Effects

Beyond its fungicidal properties, this compound has been observed to have biostimulant effects on plants, leading to enhanced growth and vigor, particularly in the root system. researchgate.netnih.govfrontiersin.orgfrontiersin.orgnih.gov These effects are thought to be due to auxin- and gibberellin-like activities. researchgate.netnih.govnih.gov

Enhancement of Root System Architecture and Biomass

A significant biostimulant effect of this compound is the enhancement of the root system. researchgate.netnih.govfrontiersin.orgfrontiersin.orgnih.gov Studies on various crops, including wheat and maize, have shown that seed treatment with sedaxane can lead to a notable increase in root biomass. nih.govfrontiersin.orgseedquest.com For instance, in controlled conditions, wheat seedlings from sedaxane-treated seeds showed a substantial increase in root system biomass—as much as 87% in one cultivar—60 days after sowing. seedquest.com In maize seedlings, sedaxane application led to significant increases in root length (up to 60%), area (up to 45%), and the number of forks (up to 51%). nih.govfrontiersin.orgfrontiersin.org This improved root architecture can be beneficial for nutrient and water uptake, potentially leading to increased drought tolerance. researchgate.netnih.govfrontiersin.org The table below highlights some of the observed effects on root systems.

Table 2: Observed Biostimulant Effects of Sedaxane on Plant Root Systems

Crop Observed Effect Magnitude of Change Reference
Wheat (cv. Inoui) Increased root system biomass 87% increase seedquest.com
Wheat (cv. Isengrain) Increased root system biomass ~40% increase seedquest.com
Maize Increased root length +60% nih.govfrontiersin.orgfrontiersin.org
Maize Increased root area +45% nih.govfrontiersin.orgfrontiersin.org
Maize Increased root forks +51% nih.govfrontiersin.orgfrontiersin.org
Oilseed Rape Increased root dry weight in R. solani inoculated soil +37% (Sedaxane alone), +48% (in combination) nih.gov

Influence on Overall Plant Growth and Shoot Biomass Accumulation

This compound has demonstrated notable biostimulant effects on the growth and biomass of various plants, independent of its fungicidal action. Studies on maize (Zea mays L.) seedlings revealed that seed treatment with this compound can lead to significant enhancements in plant morphology. nih.gov Under sterile conditions, an intermediate dose of sedaxane resulted in a 21% increase in shoot biomass and a 10% increase in root biomass compared to untreated controls. nih.gov The impact on root architecture was particularly pronounced, with increases of up to 60% in root length and 45% in root area. nih.govfrontiersin.org

Table 1: Effect of trans-Sedaxane on Maize Seedling Growth

Parameter Treatment Dose Percentage Increase vs. Control
Shoot Biomass Medium 21%
Root Biomass Medium 10%
Root Length Medium 60%
Root Area Medium 45%
Root Forks Medium 51%

Data derived from a study on maize seedlings under sterile conditions. nih.govfrontiersin.org

Modulation of Plant Metabolic Pathways (e.g., Nitrogen Metabolism, Phenylpropanoid Metabolism)

This compound influences key metabolic pathways in plants, notably nitrogen and phenylpropanoid metabolism, which are essential for growth and stress response. nih.govnih.gov

Nitrogen Metabolism Research has shown that seed treatment with this compound significantly enhances the activity of glutamine synthetase (GS) in both the leaves and roots of maize seedlings. nih.govfrontiersin.org GS plays a central role in assimilating ammonia (B1221849) and is a key enzyme for nitrogen use efficiency and plant yield. frontiersin.org In one study, the lowest and intermediate doses of sedaxane increased shoot GS activity by 145% and 45%, respectively, compared to controls. nih.gov Root GS activity also saw a significant increase, particularly at intermediate and high doses (both +66%). nih.gov This enhanced GS activity leads to greater protein accumulation, especially in the shoots. nih.govfrontiersin.org In contrast, the activity of glutamate (B1630785) synthase (GOGAT), another important enzyme in nitrogen assimilation, remained largely unchanged. nih.govfrontiersin.org

Phenylpropanoid Metabolism this compound also stimulates the phenylpropanoid pathway by improving the activity of phenylalanine ammonia-lyase (PAL). nih.govfrontiersin.org The PAL enzyme is a critical component that initiates the conversion of phenylalanine into various secondary metabolites, including phenolic compounds that act as antioxidants. frontiersin.org This increase in PAL activity corresponds to a higher concentration of soluble phenolic acids in the shoots. nih.govfrontiersin.org Specifically, significant increases in caffeic acid (41-58% depending on the dose) and p-coumaric acid (19-23%) have been observed in maize seedlings treated with this compound. nih.govfrontiersin.org This modulation of the phenylpropanoid pathway may contribute to the enhanced stress tolerance observed in treated plants. nih.govnih.gov

Table 2: Modulation of Key Enzymes and Compounds by trans-Sedaxane in Maize

Metabolic Pathway Enzyme/Compound Effect Percentage Change vs. Control
Nitrogen Metabolism Glutamine Synthetase (GS) - Shoots Increased Activity +45% to +145%
Glutamine Synthetase (GS) - Roots Increased Activity +66%
Phenylpropanoid Metabolism Phenylalanine Ammonia-Lyase (PAL) Increased Activity Significant increase observed
Caffeic Acid Increased Concentration +41% to +58%
p-Coumaric Acid Increased Concentration +19% to +23%

Data sourced from studies on maize seedlings. nih.govfrontiersin.org

Impact on Plant Stress Tolerance (e.g., Drought Resistance)

This compound has been shown to improve plant resilience to abiotic stressors, particularly drought. frontiersin.orgresearchgate.net In wheat seedlings subjected to drought conditions, treatment with this compound led to improved photosynthesis, increased biomass, and enhanced efficiency of photosystem II (PSII) photochemistry. nih.gov Gene expression analysis revealed that this compound induces systemic changes in genes related to defense, chlorophyll (B73375) synthesis, and cell wall modification. nih.gov This suggests that the compound helps plants tolerate drought by redirecting metabolites away from stress responses and towards growth and adaptive development. nih.govresearchgate.net

Studies on spring barley also confirm these findings, showing that seed treatments containing sedaxane help mitigate the damage to the photosynthetic apparatus caused by drought. mdpi.com Treated plants exhibited a higher efficiency of photochemical reactions and better maintenance of gas exchange during water stress. mdpi.com The development of a more robust root system, a known effect of this compound, is a key factor in this enhanced drought tolerance, as longer roots can access water from deeper soil layers. mdpi.com In corn seedlings under salt stress, seed priming with this compound mitigated the negative impact on growth and biomass accumulation and increased the accumulation of proline, an osmoprotectant. frg.org.ua

Auxin-like and Gibberellin-like Activities in Plant Development

A significant aspect of this compound's biostimulant effect is its hormone-like activity, specifically mimicking the actions of auxins and gibberellins. nih.govresearchgate.net These plant hormones are fundamental regulators of plant development.

Auxin-like Activity The auxin-like properties of this compound have been demonstrated using the Audus test, where it was shown to reduce root elongation in watercress (Lepidium sativum L.) in a dose-proportional manner, similar to the natural auxin, indole-3-acetic acid (IAA). nih.govfrontiersin.org This activity is believed to be the primary mechanism behind the observed stimulation of root development, including the initiation of lateral roots and root hairs. researchgate.netresearchgate.net

Gibberellin-like Activity this compound also exhibits gibberellin-like activity, which was confirmed by its ability to enhance shoot growth in lettuce (Lactuca sativa L.). nih.govfrontiersin.org This effect was also dose-proportional, mirroring the effect of applying exogenous gibberellic acid. nih.gov The combined auxin- and gibberellin-like activities contribute to the marked morphological changes observed in treated plants, such as increased root and shoot biomass. nih.govresearchgate.net

Pharmacokinetic and Metabolomic Profiles in Environmental and Non Human Biological Matrices

Absorption, Distribution, Metabolism, and Excretion (ADME) in Environmental and Agricultural Contexts

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of trans-sedaxane have been primarily characterized in soil, water, and agricultural settings, as well as in key non-human biological models like rats, goats, and hens.

In laboratory animals, orally administered sedaxane (B1681717) is rapidly and extensively absorbed, with over 87% of the dose being absorbed. who.intpublications.gc.ca It is widely distributed throughout the body, with the highest concentrations typically found in the liver and kidneys. publications.gc.caapvma.gov.au Despite its wide distribution, there is no evidence of bioaccumulation, and the compound is rapidly excreted. publications.gc.caapvma.gov.au The primary route of elimination is through the feces, accounting for 75-88% of the administered dose, with a smaller portion (12-20%) excreted in the urine. fao.orgfao.org Excretion is largely complete within 72 hours of administration. who.int

In the environment, when applied as a seed treatment, this compound is expected to adsorb to soil or be taken up by the growing plant. publications.gc.ca Its movement in soil is considered limited, and it is not expected to leach into groundwater or run off into surface water. publications.gc.ca The primary degradation pathway in the environment is aerobic soil metabolism. mda.state.mn.us While photolysis can occur, it is not considered a major degradation route for a seed-applied product. fao.orgmda.state.mn.us The persistence of this compound in soil can be significant, with reported half-life values ranging from 58 to over 300 days depending on the specific soil conditions and application method. publications.gc.canih.gov

Biotransformation Pathways and Metabolite Identification in Non-Human Organisms and Environmental Matrices

The biotransformation of this compound has been studied in animals and plants, revealing a complex series of metabolic reactions. The metabolism in livestock, such as goats and hens, is qualitatively similar to that observed in rats. fao.orgfao.org

In animals, this compound undergoes extensive metabolism primarily through oxidation and conjugation reactions. who.intfao.org Key oxidative pathways include:

Hydroxylation: This occurs on both the phenyl and cyclopropyl (B3062369) rings. fao.orgfao.orghse.gov.uk

N-demethylation: The removal of the methyl group from the pyrazole (B372694) ring is a significant metabolic step. fao.orgfao.org

Cleavage of the terminal cyclopropyl moiety: This leads to the formation of various hydroxylated metabolites. who.intfao.org

Following these initial oxidative steps, the resulting metabolites, particularly the phenolic and hydroxy derivatives, undergo conjugation with glucuronic acid, sulfate, and glutathione. who.intfao.org These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion. fao.org In plants, metabolism also proceeds via oxidative pathways affecting the phenyl and cyclopropane (B1198618) rings, N-demethylation of the pyrazole ring, and cleavage between the pyrazole and phenyl rings. fao.orgfao.org

A number of key metabolites of this compound have been identified and characterized in various matrices. The major metabolites found in animal studies are the trans-para-phenol sedaxane and the desmethyl trans-para-phenol sedaxane. who.intfao.orgfao.org Together with their corresponding cis-isomers, these phenolic metabolites can account for approximately half of the administered dose in rats. fao.orgfao.org

Other identified metabolites include:

N-desmethyl sedaxane (CSCD667584): Formed through the demethylation of the parent compound. fao.org

Cyclopropyl alcohol sedaxane (CSCD659089): A product of hydroxylation on the cyclopropyl ring. apvma.gov.aufao.org

Pyrazole acid (CSAA798670) and its desmethyl derivative (CSCD465008): These result from the cleavage of the molecule and are notable metabolites in soil and rotational crops. fao.orgnih.gov

The following table provides a summary of key this compound metabolites and the matrices in which they have been identified.

Metabolite NameCodeFound In
N-desmethyl sedaxaneCSCD667584Animals, Plants
trans-para-phenol sedaxaneCSCD658906Animals, Plants
N-desmethyl trans-para-phenol sedaxaneCSCD659087Animals
Pyrazole acidCSAA798670Soil, Rotational Crops
N-desmethyl pyrazole acidCSCD465008Animals, Plants, Soil, Rotational Crops
Cyclopropyl alcohol sedaxaneCSCD659089Animals, Plants
cis-para-phenol sedaxaneCSCD659090Animals
cis-desmethyl-para-phenol sedaxaneCSCD668404Animals
β-hydroxy carbonyl sedaxaneCSCD668403Animals, Plants

Oxidative Metabolism and Conjugation Reactions of this compound

Dynamics of this compound and its Metabolites in Plant Tissues and Crop Matrices

Studies on various crops, including wheat, soybean, and Swiss chard, have elucidated the uptake, distribution, and metabolism of this compound following seed treatment. apvma.gov.aufao.org

After application to seeds, this compound can be taken up by the growing plant. publications.gc.ca The distribution and residue profile of the parent compound and its metabolites can vary between different plant species and tissues. For instance, in wheat, the highest residue level of parent sedaxane was found in forage, while residues in the grain were very low. fao.orgnih.gov In Swiss chard, the parent sedaxane was the predominant residue identified. fao.orgfao.org Conversely, in soybean seed, the only identified compound was the metabolite CSCD465008, present in both its free and conjugated forms. fao.org

In wheat forage, hay, and straw, the residue profiles are similar, with parent sedaxane and the trans-para-phenol metabolite (CSCD658906) being major components. fao.org The N-desmethylated compound (CSCD667584) is also consistently found across these wheat commodities. fao.org In rotational crops, the pyrazole-based metabolites, CSAA798670 and CSCD465008, were the predominant residues detected. nih.gov An uptake study in oilseed rape indicated no residue uptake into the seed when sedaxane was applied as a seed treatment. fao.orgfao.org

The following table summarizes the distribution of this compound and its major metabolites in different crop matrices.

CropMatrixMajor Residues
WheatForage, Hay, StrawThis compound, CSCD658906 (trans-para-phenol), CSCD667584 (N-desmethyl)
WheatGrainVery low residues, not fully characterized
SoybeanSeedCSCD465008 (N-desmethyl pyrazole acid)
Swiss ChardLeavesThis compound
Oilseed RapeSeedNo residue uptake observed
Rotational Crops (e.g., Lettuce, Radish)VariousCSAA798670 (Pyrazole acid), CSCD465008 (N-desmethyl pyrazole acid)

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Isomer-Specific and Metabolite Analysis (e.g., LC-MS/MS, GC-MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) stands as the cornerstone for the isomer-specific analysis of sedaxane (B1681717) and its metabolites. fao.orgcabidigitallibrary.org This technique offers high selectivity and sensitivity, which are essential for distinguishing between the trans- and cis-isomers of sedaxane. Analytical methods have been developed to quantify both trans-sedaxane (SYN508210) and cis-sedaxane (SYN508211) in various matrices. oup.com

For instance, the analytical method GRM023.03A utilizes HPLC-MS/MS for the determination of sedaxane isomers and their metabolites in a variety of crops. fao.org This method involves extraction with an acetonitrile (B52724)/water mixture, followed by cleanup using solid-phase extraction (SPE) before LC-MS/MS analysis. fao.org Another method, GRM023.10A, is an HPLC/MS/MS procedure for identifying residues of both trans- and cis-sedaxane, along with metabolites like CSCD658906 and CSCD659087, in animal-derived products. fao.org

Gas chromatography-mass spectrometry (GC-MS) is also employed, often in conjunction with LC-MS/MS, particularly within a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method framework. fao.orgunl.edu.ar The selection between LC-MS/MS and GC-MS often depends on the specific analyte and the matrix being analyzed.

The following table summarizes key chromatographic methods and their applications for this compound analysis:

Method IDTechniqueAnalytesMatrixKey Features
GRM023.03A HPLC-MS/MSThis compound, cis-sedaxane, and metabolitesCropsExtraction with acetonitrile/water, SPE cleanup. fao.org
GRM023.10A HPLC-MS/MSThis compound, cis-sedaxane, CSCD658906, CSCD659087Animal tissues, blood, milk, eggsHomogenization and extraction followed by LC-MS/MS. fao.org
Modified QuEChERS LC-MS/MS and GC-MSSedaxane isomersVariousDispersive solid-phase extraction. fao.org
GRM023.06A HPLC-MS/MSSYN508210, SYN508211, and metabolitesWaterDirect injection or SPE followed by LC-MS/MS. epa.gov
Not Specified HPLCThis compound (SYN508210), cis-sedaxane (SYN508211)Rat plasma, mouse bloodAnalysis of parent isomers. oup.com

Spectroscopic Methods for Structural Confirmation and Purity Assessment in Research Samples

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound, as well as for assessing the purity of research-grade samples. These methods provide detailed information about the molecular structure and composition of the compound.

Mass Spectrometry (MS) : In addition to its use in quantification with chromatography, MS provides crucial structural information. For sedaxane, the molecular ion peak (M+) is observed at an m/z of 331. Major fragment ion peaks are seen at m/z values of 302, 290, 282, 263, 172, 159, and 130, which help in confirming the structure. fao.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H) and carbon (¹³C) NMR are used to provide a detailed map of the molecule's structure.

¹³C NMR : Chemical shifts for sedaxane have been reported at various positions, including 2.8–22.2, 39.6, 76.7–77.3, 109.2–113.8, 117.5–127.5, 132.6–137.0, 143.1, and 159.5 ppm. fao.org

¹H NMR : Proton shifts are observed at 0–0.3, 0.6–1.1, 1.5, 3.8, 6.8, 6.9–8, and 8.1 ppm. fao.org

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. For sedaxane, absorbance has been reported at 3321, 3000, 1646, 1552, 1042, and 766 cm⁻¹, corresponding to various vibrational modes of the molecule's bonds. fao.org

Ultraviolet/Visible (UV/VIS) Spectroscopy : The UV/VIS spectrum of the pure active substance shows maximum absorptions at wavelengths of 225, 265, and 295 nm in a neutral solution (pH 6.5). fao.org

In research contexts, such as the synthesis of new sedaxane derivatives like "Sedaxicenes," techniques including ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with ESI-MS and X-ray diffraction, are used for full characterization and structural confirmation. rsc.org

Sample Preparation and Matrix Effects in Diverse Environmental and Biological Samples

The accuracy of analytical results for this compound is heavily dependent on the sample preparation process and the management of matrix effects. numberanalytics.com The matrix, which is the complex mixture of components in a sample, can interfere with the detection and quantification of the target analyte. numberanalytics.com

Sample Preparation Techniques:

Extraction : The initial step involves extracting this compound from the sample matrix. For soil samples, this is typically done by shaking with an 80:20 (v/v) mixture of acetonitrile and ultrapure water. epa.gov For plant and animal tissues, homogenization is often followed by extraction with a similar solvent mixture. fao.org

Cleanup : After extraction, cleanup procedures are essential to remove interfering substances. Solid-Phase Extraction (SPE) is a widely used technique. For example, in soil analysis, after extraction and dilution, the sample is passed through an Oasis® HLB cartridge. The sedaxane isomers are then eluted with acetonitrile. fao.orgepa.gov A similar SPE cleanup is used for water samples and for crop and animal tissue extracts. fao.orgepa.gov

Matrix Effects:

Matrix effects arise from the co-eluting components of the sample matrix that can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. numberanalytics.commdpi.com The complexity of the sample matrix significantly influences these effects. numberanalytics.com For example, high levels of dissolved organic matter in water, or lipids and proteins in biological samples, can cause significant interference. numberanalytics.com

Strategies to Mitigate Matrix Effects:

Sample Dilution : A straightforward approach to reduce matrix effects is to dilute the sample extract. mdpi.com This reduces the concentration of interfering components introduced into the analytical system. However, this is only feasible if the analyte concentration remains above the method's limit of quantification. mdpi.com

Matrix-Matched Calibration : To compensate for matrix effects, calibration standards are often prepared in a blank matrix extract that is similar to the samples being analyzed. epa.gov This helps to ensure that the calibration standards experience the same signal suppression or enhancement as the analyte in the actual samples.

Internal Standards : The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is a robust method to correct for matrix effects. chromatographyonline.com

In the analysis of soil, it has been noted that while non-matrix standards can sometimes be used, an increase in injection volume to achieve desired sensitivity can also increase matrix effects, necessitating the use of matrix-matched standards. epa.gov

Method Validation and Determination of Limits of Quantification in Academic Research Applications

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. ujpronline.com This involves evaluating several performance characteristics, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). gmpinsiders.com

Limit of Quantification (LOQ):

The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. gmpinsiders.com For this compound, the LOQ varies depending on the analytical method and the sample matrix.

The following table presents a summary of validated LOQs for sedaxane in different matrices from various studies:

MatrixMethodLOQReference
Green forage, rape seed, wheat grain, orange (whole fruit)HPLC-MS/MS (GRM023.03A)0.005 mg/kg for trans- and cis-sedaxane fao.org
High water, high acid, high oil content commoditiesQuEChERS with HPLC-MS/MS0.01 mg/kg for sedaxane (sum of isomers) nih.gov
Dry commoditiesQuEChERS with HPLC-MS/MS0.005 mg/kg nih.gov
Milk, eggs, tissuesNot specified0.01 mg/kg for sum of isomers nih.gov
SoilHPLC-MS/MS0.0001 mg/kg epa.gov
WaterHPLC-MS/MS (GRM023.06A)0.05 µg/L epa.gov
PotatoesNot specified0.01 mg/kg researchgate.net

Validation Studies:

Validation studies for analytical methods for sedaxane are performed to demonstrate their reliability. For example, an independent laboratory validation (ILV) of a method for wheat green forage and wheat straw showed acceptable mean recoveries between 80% and 107% with relative standard deviations (RSDs) below 20% for both trans- and cis-sedaxane. fao.org Similarly, for the method GRM023.03A, mean recoveries ranged from 74% to 104% with RSDs under 20%. fao.org These validation data confirm that the methods are accurate and precise for their intended applications. In academic research, developing and validating a new HPLC method, for instance, would involve establishing linearity, LOD, and LOQ, and assessing inter- and intra-day precision. nih.gov

Theoretical and Computational Chemistry Approaches to Trans Sedaxane

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the trans-sedaxane molecule. soton.ac.uk Conformational analysis is a primary application, where these methods are used to determine the three-dimensional arrangement of atoms. For a molecule with multiple stereocenters and rotatable bonds like this compound, identifying the most stable, low-energy conformations is crucial, as these are the structures most likely to be biologically active.

The process involves a systematic search of the molecule's potential energy surface. The resulting conformational data provides the foundation for more advanced computational studies, such as molecular docking. nih.gov Furthermore, quantum mechanical calculations can elucidate the electronic structure of this compound, predicting its reactivity. By calculating parameters like molecular orbital energies and electron density distribution, researchers can identify regions of the molecule that are susceptible to chemical reactions, such as metabolic attacks. DFT methods have shown potential in predicting fragmentation patterns upon ionization, which is a key aspect of reactivity. soton.ac.uk This information is vital for forecasting potential metabolic pathways and understanding the molecule's stability.

Quantum chemical methods are also employed to calculate theoretical chiroptical responses, such as Electronic Circular Dichroism (ECD) spectra. researchgate.net By comparing these computationally generated spectra with experimental measurements, the absolute configuration of this compound's stereoisomers can be determined. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations of SDH-trans-Sedaxane Binding

The fungicidal activity of this compound stems from its ability to inhibit the succinate (B1194679) dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi. researchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to visualize and analyze the interaction between this compound and the SDH binding site at an atomic level.

Molecular docking predicts the preferred orientation of this compound when it binds to the SDH protein. This "lock-and-key" simulation places the molecule within the enzyme's active site and calculates a binding score, often expressed in kcal/mol, which estimates the binding affinity. researcher.life These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net For chiral molecules like this compound, docking is instrumental in explaining enantioselectivity; often, one stereoisomer fits more snugly into the binding pocket, resulting in a more favorable binding energy and, consequently, higher fungicidal activity. researcher.liferesearchgate.net Studies on analogous SDHI fungicides have demonstrated how differences in binding energy between enantiomers directly correlate with their bioactivity. researchgate.netresearchgate.net

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movements of the atoms in the this compound-SDH complex over time, providing insights into the stability of the binding pose predicted by docking. researchgate.net This dynamic view helps to confirm the binding mode and understand the flexibility of both the ligand and the protein upon binding.

Computational MethodObjectiveKey Output/FindingRelevance to this compound
Molecular DockingPredict binding pose and affinity of stereoisomers to the SDH enzyme.Binding energy (e.g., kcal/mol), specific amino acid interactions (H-bonds, hydrophobic contacts). researchgate.netresearcher.lifeExplains why trans-isomers are active and elucidates differences in fungicidal potency among stereoisomers. researchgate.netresearchgate.net
Molecular Dynamics (MD)Assess the stability of the docked protein-ligand complex over time.Root Mean Square Deviation (RMSD), interaction stability, conformational changes. researchgate.netConfirms the stability of the this compound binding mode within the SDH active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fungicidal Efficacy and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For fungicides like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. semanticscholar.orgresearchgate.net

These models are built using a training set of molecules with known fungicidal activities (e.g., EC50 values). The models quantify the steric, electrostatic, and other physicochemical properties of the molecules and relate them to their biological efficacy. researchgate.net The output of a 3D-QSAR study is a predictive model that can estimate the activity of new, yet-to-be-synthesized analogs. nih.govcapes.gov.br The models also generate contour maps that visualize which molecular regions are sensitive to modification. For example, a map might indicate that adding a bulky group in one area will increase activity, while adding an electronegative group in another will decrease it. researchgate.net This provides crucial guidance for the rational design and optimization of new, more potent, and selective SDHI fungicides based on the this compound scaffold. semanticscholar.orgmdpi.com

QSAR Model FieldProperty MeasuredPotential Impact on Fungicidal Activity
Steric (CoMFA/CoMSIA)The shape and size of the molecule.Favorable regions require bulky groups for optimal fit in the enzyme's pocket; unfavorable regions indicate steric clashes. researchgate.net
Electrostatic (CoMFA/CoMSIA)The distribution of partial charges.Highlights areas where positive or negative charges are favored, guiding modifications to improve electrostatic complementarity with the target. researchgate.net
Hydrogen Bond Acceptor/Donor (CoMSIA)The potential to form hydrogen bonds.Identifies key locations where H-bond acceptors or donors can be added to form strong interactions with amino acid residues in the active site. researchgate.net

In Silico Prediction of Metabolic Pathways and Environmental Degradation

These programs can identify sites on the molecule that are most likely to undergo metabolic reactions such as oxidation, hydroxylation, or conjugation. researchgate.net For this compound, this could involve predicting the hydroxylation of the cyclopropyl (B3062369) or phenyl rings, leading to metabolites such as CSCD658906, which has been identified in metabolism studies. researchgate.net

Similarly, computational models can predict environmental degradation. Studies have shown that stereoselective degradation of this compound occurs, with the 1S,2S-(+)-sedaxane isomer being preferentially degraded in some conditions. researchgate.netresearchgate.net Computational approaches can help rationalize such findings by modeling the molecule's susceptibility to various degradation processes like hydrolysis or photolysis under different environmental scenarios. These predictions are valuable for guiding experimental degradation studies and for performing environmental risk assessments. researchgate.net

Computational Approaches for Diastereomer Differentiation and Stereochemical Assignment

Sedaxane (B1681717) is a chiral molecule that exists as a mixture of cis and trans diastereomers, with the trans isomers being the primary active components. nih.gov Accurately differentiating between these stereoisomers and assigning their absolute configuration is a significant challenge that is greatly aided by computational chemistry.

A powerful approach combines experimental chiroptical spectroscopy with quantum chemical calculations. nih.gov Techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) measure the differential absorption of circularly polarized light by a chiral molecule. While the experimental spectrum provides a unique fingerprint for a given stereoisomer, it does not directly reveal its 3D structure. Computational methods are used to calculate the theoretical ECD or VCD spectra for every possible stereoisomer of this compound. nih.govresearcher.life The absolute configuration is then assigned by matching the experimental spectrum to the correct calculated spectrum.

Furthermore, DFT calculations can distinguish between diastereomers by predicting their ground state energies and geometries. soton.ac.uk These calculated energetic differences can explain why diastereomers may behave differently under certain conditions, such as during chromatographic separation or in biological systems. Advanced probability methods, such as DP4+, have been developed to increase the confidence of stereochemical assignments based on comparing calculated and experimental NMR data. acs.org

Environmental Dynamics and Ecological Interactions of Trans Sedaxane

Environmental Fate and Persistence in Soil and Water Systems

Trans-sedaxane is considered persistent in the environment. mda.state.mn.us Its movement in soil is generally limited due to its tendency to adsorb to soil particles. publications.gc.ca The potential for leaching into groundwater is considered slow. mda.state.mn.usrevistacultivar.com In aquatic environments, sedaxane (B1681717) tends to partition from the water to the sediment. apvma.gov.au

Studies indicate that photolysis, or the breakdown of the chemical by light, contributes to the degradation of sedaxane to a minor extent. apvma.gov.au The half-life for aqueous photolysis is estimated at 46 days, while for soil photolysis, it is approximately 253 days. revistacultivar.comregulations.gov Sedaxane is stable to hydrolysis at various pH levels. apvma.gov.au

Interactive Table: Environmental Fate Parameters of Sedaxane

Parameter Value Source
Soil Half-life (Aerobic) 296-422 days mda.state.mn.us
Soil Half-life (Anaerobic) 375 days mda.state.mn.us
Aqueous Photolysis Half-life 46 days revistacultivar.comregulations.gov
Soil Photolysis Half-life 253 days revistacultivar.comregulations.gov
Hydrolysis Half-life (pH 4, 5, 7, 9) > 1 year apvma.gov.au

| Mobility in Soil | Low to moderate | regulations.govsyngenta.casyngenta.co.uk |

Degradation Pathways and Half-Life Determination in Aerobic and Anaerobic Conditions

The primary route of degradation for sedaxane in the environment is through aerobic soil metabolism. mda.state.mn.usregulations.gov Under aerobic conditions, the half-life of sedaxane in soil is reported to be in the range of 296 to 422 days. mda.state.mn.us In anaerobic soil conditions, the half-life is approximately 375 days. mda.state.mn.us When applied as a seed treatment, the apparent half-life in aerobic soil is shorter, ranging from 34 to 95 days. apvma.gov.au

In water/sediment systems, sedaxane dissipates through a combination of partitioning to the sediment and degradation in both the water and sediment. apvma.gov.au The dissipation time 50% (DT50) values have been calculated as 3.3–3.6 days for aerobic water and 14.2–18.5 days for anaerobic water. apvma.gov.au

Under aerobic soil conditions, several major transformation products of sedaxane have been identified, including CSCC210616, CSCD465008, and CSAA798670. publications.gc.ca In anaerobic soil, no major transformation products were observed. publications.gc.ca In aquatic systems under photolytic conditions, major metabolites identified include CSAA798670, CSCC210616, CSCD668095, and CSCD668094. apvma.gov.au One study noted that in a rice-wheat rotation, this compound showed stereoselective degradation, with the 1S,2S-(+)-sedaxane isomer degrading preferentially. researchgate.netresearchgate.net

Interaction with Non-Target Organisms within Agroecosystems (e.g., beneficial microbes, soil fauna)

As a fungicide, this compound is designed to impact fungal pathogens, but it can also interact with non-target organisms in the agroecosystem.

Beneficial Microbes: The application of fungicides can alter the composition and diversity of the soil microbiome. researchgate.net Some studies have shown that pesticide application can lead to a decrease in microbial diversity. researchgate.net However, research has also indicated that sedaxane can have biostimulant effects, potentially enhancing root growth and nutrient uptake in certain crops, which could be linked to interactions with beneficial soil microbes. researchgate.netfrontiersin.orgfrontiersin.org For instance, sedaxane has been found to increase the number of root nodules on plants like soybeans, which could lead to increased nitrogen fixation by rhizobia bacteria. google.com

Soil Fauna: The impact of pesticides on soil fauna, such as earthworms and nematodes, is a key consideration in environmental risk assessments. While specific data on the direct effects of this compound on a wide range of soil fauna is limited in the provided search results, studies on pesticide-treated seeds often consider the potential risks. For example, in fields treated with neonicotinoid insecticides and a suite of fungicides including sedaxane, changes in the taxonomic composition of soil nematodes have been observed. nih.govapsnet.org Specifically, the relative abundance of certain bacterivorous and omnivorous nematode families was found to be lower in treated soils. apsnet.org

Influence on Soil Microbiota Composition and Nutrient Cycling

The application of sedaxane can influence the composition of soil microbiota and, consequently, nutrient cycling processes.

Some studies have indicated that the use of sedaxane, often in combination with other fungicides, can lead to shifts in the soil microbial community. researchgate.netnih.gov For example, a decrease in the alpha diversity of soil bacteria has been observed in the middle of the growing season in fields treated with neonicotinoids and a fungicide mix including sedaxane. nih.gov While some bacterial genera known for biodegrading pesticides may be favored, a decline in the relative abundance of potentially beneficial bacteria, such as those involved in the nitrogen cycle and plant growth promotion, has also been reported. nih.gov

Conversely, some research points to positive physiological responses in plants treated with sedaxane, which could indirectly relate to nutrient cycling. frontiersin.orgfrontiersin.org Sedaxane has been shown to enhance the activity of glutamine synthetase, an enzyme involved in nitrogen metabolism, leading to greater protein accumulation in maize seedlings. frontiersin.orgfrontiersin.org It has also been found to improve the activity of phenylalanine ammonia-lyase, which can increase the production of phenolic compounds that act as antioxidants. frontiersin.orgfrontiersin.org These biostimulant effects may help plants overcome stresses and could influence nutrient dynamics in the root zone. frontiersin.orgfrontiersin.org

Emerging Research Areas and Future Perspectives

The development and application of the fungicide trans-Sedaxane continue to evolve, with current research focusing on optimizing its efficacy, sustainability, and long-term viability in agricultural systems. Key areas of investigation include the enhancement of delivery systems, integration into holistic disease management programs, and proactive strategies to mitigate challenges such as fungicide resistance.

Q & A

Basic Research Questions

Q. What experimental design principles are critical for assessing trans-Sedaxane’s bioactivity in controlled environments?

  • Methodological Answer :

  • Prioritize replication (e.g., triplicate trials) to account for biological variability and ensure statistical robustness.
  • Include positive/negative controls (e.g., solvent-only controls) to isolate this compound’s effects from confounding factors.
  • Use dose-response experiments to establish efficacy thresholds and toxicity profiles.
  • Document protocols in line with reproducibility standards, such as detailed descriptions of instrumentation, reagent sources, and environmental conditions (e.g., pH, temperature) .

Q. Which analytical techniques are essential for characterizing this compound’s structural stability under varying physicochemical conditions?

  • Methodological Answer :

  • Chromatography (HPLC/UPLC): Quantify purity and degradation products under stressors like heat or UV exposure.
  • Spectroscopy (NMR, FTIR): Validate molecular integrity and identify reactive sites prone to isomerization or oxidation.
  • X-ray crystallography : Resolve 3D conformational changes in crystalline states.
  • Thermogravimetric analysis (TGA) : Assess thermal stability.
  • Validation Step: Cross-reference results with computational models (e.g., DFT simulations) to confirm empirical observations .

Table 1 : Key Analytical Parameters for this compound Characterization

TechniqueParameter MeasuredCritical ConditionsValidation Criteria
HPLCPurity (%)Mobile phase gradient≥95% peak area consistency
NMRStructural confirmationSolvent system, 600 MHz+Match to reference spectra
TGAThermal decomposition25–500°C, N₂ atmosphere<5% mass loss at 150°C

Q. How should researchers conduct a systematic literature review to identify gaps in this compound’s mechanistic studies?

  • Methodological Answer :

  • Use Boolean search strings (e.g., "this compound AND (mechanism OR kinetics)") across databases like PubMed and Scopus.
  • Apply PRISMA guidelines for screening and selecting studies, focusing on peer-reviewed articles with robust methodologies.
  • Map contradictions (e.g., conflicting bioactivity reports) using comparative tables, noting variables like assay type or model organisms .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Study Design Audit : Evaluate whether in vitro models (e.g., cell lines) adequately replicate in vivo physiological conditions (e.g., metabolic pathways, protein binding).
  • Pharmacokinetic Modeling : Integrate ADME (Absorption, Distribution, Metabolism, Excretion) data to identify bioavailability bottlenecks.
  • Multi-omics Integration : Correlate transcriptomic/proteomic profiles from in vivo models with in vitro dose-response curves to pinpoint mechanistic disconnects .

Q. What methodologies facilitate the integration of this compound’s mechanism of action into existing pharmacological frameworks?

  • Methodological Answer :

  • Network Pharmacology : Construct protein interaction networks to identify off-target effects or synergistic pathways.
  • Comparative Genomics : Use phylogenetically diverse model organisms to assess evolutionary conservation of this compound’s targets.
  • Iterative Hypothesis Testing : Refine research questions through cyclical experiments (e.g., knock-out models to validate target specificity) .

Q. How can researchers address discrepancies in this compound’s reported environmental persistence across studies?

  • Methodological Answer :

  • Controlled Meta-Analysis : Standardize variables (e.g., soil type, microbial activity) across datasets using mixed-effects models.
  • Isotopic Tracing : Employ ¹⁴C-labeled this compound to track degradation pathways in microcosm experiments.
  • Sensitivity Analysis : Rank environmental factors (e.g., pH, organic matter) by their impact on persistence .

Methodological Best Practices

  • Data Transparency : Deposit raw datasets in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Contradiction Analysis : Apply frameworks like TRIZ (Theory of Inventive Problem Solving) to prioritize conflicting results for resolution .
  • Theoretical Grounding : Anchor questions in established theories (e.g., QSAR for structure-activity relationships) while remaining open to paradigm shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.